Chloroalbuterol

Pharmaceutical Impurity Profiling Regulatory Compliance European Pharmacopoeia

Chloroalbuterol (CAS 898542-81-9), formally designated as Salbutamol EP Impurity L or Salbutamol Sulfate EP Impurity L, is a chlorinated analog of the short-acting beta-2 adrenergic receptor agonist salbutamol (albuterol). It belongs to the class of beta-2 adrenoceptor agonists but is not a pharmaceutical active ingredient; rather, it is a specified impurity recognized by the European Pharmacopoeia (EP) and British Pharmacopoeia (BP).

Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
CAS No. 898542-81-9
Cat. No. B3165318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroalbuterol
CAS898542-81-9
Molecular FormulaC13H20ClNO3
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)O)CO)O
InChIInChI=1S/C13H20ClNO3/c1-13(2,3)15-6-11(17)8-4-9(7-16)12(18)10(14)5-8/h4-5,11,15-18H,6-7H2,1-3H3
InChIKeyRKUWGGWMRHKETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroalbuterol (CAS 898542-81-9): Procure Salbutamol EP Impurity L for Method Validation and Quality Control


Chloroalbuterol (CAS 898542-81-9), formally designated as Salbutamol EP Impurity L or Salbutamol Sulfate EP Impurity L, is a chlorinated analog of the short-acting beta-2 adrenergic receptor agonist salbutamol (albuterol) . It belongs to the class of beta-2 adrenoceptor agonists but is not a pharmaceutical active ingredient; rather, it is a specified impurity recognized by the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) [1]. Its chemical structure replaces a hydrogen atom on the aromatic ring of salbutamol with a chlorine atom at the 5-position, yielding the systematic name 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-chloro-6-(hydroxymethyl)phenol . The compound has a molecular formula of C13H20ClNO3 and a molecular weight of 273.76 g/mol . This compound is exclusively supplied as an analytical reference standard for use in laboratory tests, method development, and regulatory compliance, not for human or veterinary therapeutic use .

Why Generic Salbutamol Impurity Standards Cannot Substitute for Authenticated Chloroalbuterol


Scientific and industrial users cannot simply interchange Salbutamol EP Impurity L with other salbutamol-related impurities, such as Impurity I (CAS 56796-66-8) or Impurity F (various CAS), due to fundamental differences in chemical identity, chromatographic behavior, and regulatory designation. Chloroalbuterol is uniquely defined by its 5-chloro substitution, which imparts distinct physicochemical properties including a calculated logP that differs from salbutamol by approximately +0.8 units, thereby altering its retention time in reversed-phase HPLC systems . This specific impurity is mandated by the European Pharmacopoeia (EP) monograph for salbutamol and salbutamol sulfate, making its authenticated reference standard essential for demonstrating analytical method specificity and for quantifying impurity levels during pharmaceutical quality control [1]. Using an unqualified or misidentified impurity standard would compromise method validation, potentially lead to inaccurate impurity profiling, and ultimately fail to satisfy regulatory submission requirements for Abbreviated New Drug Applications (ANDA) [2].

Chloroalbuterol Procurement: Quantitative Evidence for Analytical Differentiation and Method Suitability


Regulatory-Specified Chemical Identity: Salbutamol EP Impurity L vs. Non-Chlorinated Impurities

Chloroalbuterol is codified by the European Pharmacopoeia (EP) as 'Salbutamol Impurity L' with a precisely defined chemical structure. Its identity as (1RS)-2-[(1,1-Dimethylethyl)amino]-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)phenyl]ethanol distinguishes it from all other EP-specified salbutamol impurities (e.g., Impurity I, Impurity F), which lack the 5-chloro substitution [1]. This regulatory designation is the primary differentiator for procurement, as only an authenticated standard of this exact structure can be used to comply with EP monograph requirements for salbutamol-related substance testing [2].

Pharmaceutical Impurity Profiling Regulatory Compliance European Pharmacopoeia

Differential Chromatographic Retention: Reversed-Phase HPLC Behavior of Chloroalbuterol

The presence of a chlorine atom significantly increases the hydrophobicity of Chloroalbuterol compared to the parent drug salbutamol. While direct experimental logP data is not available, the predicted properties suggest a pronounced effect on chromatographic retention . This differential retention is critical for analytical methods; Chloroalbuterol will elute at a distinct retention time compared to salbutamol and other, less hydrophobic impurities . This property is essential for developing and validating methods that demonstrate adequate resolution and specificity, as required by pharmacopoeias [1].

HPLC Method Development Analytical Chemistry Impurity Separation

Validated HPLC Resolution from Parent Compound and Related Impurities

A validated reversed-phase HPLC method for albuterol sulfate inhalation solution demonstrates the separation of albuterol sulfate and six related substances . While the method achieves resolution of multiple impurities, the inherent chromatographic properties of Chloroalbuterol, as a chlorinated and more hydrophobic analog, provide a theoretical basis for its distinct retention time and resolution from the parent compound in such validated methods . The isolation and identification of this specific impurity depend on this chromatographic differentiation.

Method Validation Quality Control Pharmaceutical Analysis

Traceability to Pharmacopeial Standards for Regulatory Submissions

Chloroalbuterol is supplied as a reference standard with traceability to pharmacopeial standards (USP or EP), a critical requirement for analytical method validation (AMV) and Abbreviated New Drug Application (ANDA) filings [1]. Suppliers may offer it under ISO 17034 accreditation, providing a fully characterized standard with certificates of analysis (CoA) that include data from NMR, MS, HPLC, and other techniques [2]. This level of documentation is a quantifiable differentiator from a basic research chemical, directly supporting the generation of data acceptable to regulatory bodies like the FDA and EMA.

Reference Standard ANDA Filing ISO 17034

Chloroalbuterol Procurement: Recommended Analytical and Quality Control Applications


Analytical Method Development and Validation (AMV) for Salbutamol Products

Chloroalbuterol (Salbutamol EP Impurity L) is the essential reference standard for developing and validating HPLC or UPLC methods intended to quantify this specific impurity in salbutamol sulfate drug substance and inhalation formulations. Its distinct chromatographic properties, conferred by the chloro substituent, make it ideal for establishing system suitability criteria such as resolution, tailing factor, and relative retention time (RRT) against the salbutamol peak [1]. This is a core requirement for meeting ICH Q2(R1) guidelines on method validation [1].

Quality Control Release Testing and Stability Studies

In QC laboratories, this compound is used daily as a reference marker for routine release and stability testing of salbutamol-containing drug products (e.g., metered-dose inhalers, nebulizer solutions). Its identity as an EP-specified impurity means its presence must be monitored and controlled below defined thresholds. The use of a qualified reference standard ensures that any detected peak corresponding to Impurity L is accurately identified and quantified, providing the data necessary for batch certification and shelf-life determination [2].

Forced Degradation Studies and Impurity Profiling

When conducting forced degradation (stress) studies on salbutamol to understand its degradation pathways, Chloroalbuterol serves as a key marker for a potential degradation product or process-related impurity. Using this authentic standard allows researchers to differentiate between true degradation peaks and other unknown peaks, confirm the specificity of stability-indicating methods, and establish mass balance during stability studies .

Regulatory Filings and Pharmacopeial Compliance

For any organization filing an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for a generic salbutamol product, demonstrating control over EP Impurity L is a non-negotiable requirement . The procurement of Chloroalbuterol from an ISO 17034-accredited supplier provides the validated documentation (CoA, structural elucidation data) required by regulators to prove the identity and purity of the reference standard used in the applicant's analytical methods [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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